(3-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)phenyl)boronic acid
Overview
Description
(3-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)phenyl)boronic acid is an organic compound that contains a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)phenyl)boronic acid typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then protected with a tert-butoxycarbonyl group. This intermediate is then reacted with an appropriate phenylboronic acid derivative under conditions that facilitate the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium complexes to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. These processes are optimized for yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can also be advantageous in scaling up the production while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group into boranes or other reduced forms.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed, using reagents like aryl halides and bases such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenols, while reduction can produce boranes. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds, leading to a variety of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (3-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)phenyl)boronic acid is used as a reagent in the synthesis of complex organic molecules. Its boronic acid group makes it a valuable intermediate in cross-coupling reactions, particularly in the formation of carbon-carbon bonds.
Biology
In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation. This modification can help in studying the structure and function of these biomolecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. For instance, boronic acid-containing compounds are investigated for their ability to inhibit proteases and other enzymes, which can be useful in treating diseases such as cancer and diabetes.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its ability to form stable boronate esters makes it useful in creating materials with specific properties, such as enhanced durability or chemical resistance.
Mechanism of Action
The mechanism by which (3-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)phenyl)boronic acid exerts its effects involves the interaction of its boronic acid group with various molecular targets. In cross-coupling reactions, the boronic acid group forms a complex with a palladium catalyst, facilitating the transfer of the organic group to the target molecule. In biological systems, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modify biomolecules and affect their function.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar cross-coupling reactions.
(4-(Tert-butoxycarbonyl)piperazin-1-yl)phenylboronic acid: A closely related compound with similar reactivity but different steric and electronic properties.
(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid: Another related compound with variations in the substitution pattern on the aromatic ring.
Uniqueness
(3-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)phenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of the tert-butoxycarbonyl-protected piperazine group adds steric bulk and can affect the compound’s solubility and stability, making it distinct from simpler boronic acid derivatives.
Properties
IUPAC Name |
[3-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O5/c1-17(2,3)25-16(21)20-9-7-19(8-10-20)11-12-24-15-6-4-5-14(13-15)18(22)23/h4-6,13,22-23H,7-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDLKCWCRVEMCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCN2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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